4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
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Overview
Description
4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic compound that features a piperazine ring, a benzoyl group, and a thiane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method includes the reaction of 3-(methylsulfanyl)benzoic acid with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with thionyl chloride to introduce the thiane-1,1-dione moiety. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the thiane-1,1-dione moiety can be reduced to alcohols.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial cell wall synthesis or interference with DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}-1lambda6-thiane-1,1-dione
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is unique due to its combination of a piperazine ring with a thiane-1,1-dione moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-23-16-4-2-3-14(13-16)17(20)19-9-7-18(8-10-19)15-5-11-24(21,22)12-6-15/h2-4,13,15H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOOUUKGDJKURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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